2-[(2-Chloro-5-methylphenoxy)methyl]oxirane
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Description
“2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C10H11ClO2 . It is also known by its IUPAC name, 2-[(5-chloro-2-methoxyphenoxy)methyl]oxirane .
Molecular Structure Analysis
The molecular structure of “2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” consists of a three-membered cyclic ether (oxirane) attached to a chloromethylphenoxy group . The exact structure can be represented by the InChI code:InChI=1S/C10H11ClO3/c1-12-9-3-2-7(11)4-10(9)14-6-8-5-13-8/h2-4,8H,5-6H2,1H3
. Physical And Chemical Properties Analysis
“2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” has a molecular weight of 214.64 g/mol . It has a computed XLogP3-AA value of 2.2, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 214.0396719 g/mol . The topological polar surface area is 31 Ų .Scientific Research Applications
1. Chemical Interactions and Reactions
Research has shown that compounds similar to 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane, like (1-Chloroethenyl)oxirane, are involved in complex chemical interactions. These interactions include reactions with nucleosides and DNA, which have been studied in aqueous buffered solutions (Munter et al., 2002).
2. Material Science and Dental Research
In the field of material science and dental research, oxiranes, a group to which 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane belongs, have been studied for their reactivity and potential use in composite materials. For instance, their reactions in mammalian cells have been analyzed, highlighting their reactivity and potential biological effects (Schweikl et al., 2004).
3. Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, derivatives of oxiranes, including 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies are crucial for understanding the potential medicinal applications of these compounds (Dewangan et al., 2015).
4. Synthesis and Characterization in Chemistry
The synthesis and characterization of compounds related to 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane have been extensively studied. These studies provide insights into the physical and chemical properties of these compounds, which are essential for various applications in chemistry and material science (Bredikhin et al., 2018).
5. Environmental Chemistry and Toxicology
In environmental chemistry and toxicology, research has been conducted on the reaction processes and environmental impact of compounds similar to 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane. For instance, the reactions of NO3 with acyclic monoalkenes, which include oxirane structures, have been studied to understand their environmental behavior and potential toxicological impacts (Berndt & Böge, 1995).
properties
IUPAC Name |
2-[(2-chloro-5-methylphenoxy)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGBZRAFMXTXNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515149 |
Source
|
Record name | 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |
CAS RN |
53732-26-6 |
Source
|
Record name | 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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